Sulfo-Cyanine5 amine

Catalog No.
S544164
CAS No.
2183440-44-8
M.F
C38H52N4O7S2
M. Wt
740.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cyanine5 amine

CAS Number

2183440-44-8

Product Name

Sulfo-Cyanine5 amine

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Molecular Formula

C38H52N4O7S2

Molecular Weight

740.97

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Sulfo-Cyanine5 amine

Description

The exact mass of the compound Sulfo-Cyanine5 amine is 740.3277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Biology

Sulfo-Cyanine5 amine is used in molecular biology, specifically in a method called Rolling Circle Amplification (RCA) .

Application Summary: In RCA, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of molecules at low concentrations . The dye is incorporated into the amplification product, allowing it to be detected by its fluorescence .

Method of Application: Different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, and sulfo-cyanine5.5-dUTP, are used in the study . The effectiveness of the fluorophore used for modification affects the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

Results or Outcomes: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides . The mean length of the RCA product was estimated to be approximately 175,000 nucleotides . The total increase in fluorescence from a single target/product complex was 850 times .

In Vivo Imaging

Sulfo-Cyanine5 amine is also used in the field of in vivo imaging .

Application Summary: Sulfo-Cyanine5 amine is a water-soluble cyanine dye used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .

Method of Application: The dye’s amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes: As well as other cyanines, Sulfo-Cyanine5.5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .

Bioconjugation

Sulfo-Cyanine5 amine is used in the field of bioconjugation .

Application Summary: Bioconjugation is the process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule . Sulfo-Cyanine5 amine is used as a fluorescent label in this process .

Method of Application: The amine group of Sulfo-Cyanine5 can react with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes: The availability of several chemical groups in proteins and peptides make them targets for a wide range of applications including biotinylation, fluorescence dye conjugation, immobilization to solid supports, metabolic labeling, and protein structural studies .

Flow Cytometry

Sulfo-Cyanine5 amine is also used in flow cytometry .

Application Summary: In flow cytometry, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .

Method of Application: The dye’s amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes: The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble. As well as other cyanines, Sulfo-Cyanine5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .

Cell Tracking

Sulfo-Cyanine5 amine is used in cell tracking .

Application Summary: In cell tracking, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection and tracking of cells .

Microscopy

Sulfo-Cyanine5 amine is also used in microscopy .

Application Summary: In microscopy, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .

Results or Outcomes: The dye is very photostable. When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation - it is a dye of choice for STORM superresolution microscopy .

Sulfo-Cyanine5 amine is a sulfonated cyanine dye characterized by its high water solubility and strong fluorescence properties, particularly in the near-infrared region. It is utilized primarily in biological applications, including imaging and labeling of biomolecules. The compound features an amine group that enhances its reactivity with various electrophiles, making it suitable for conjugation with proteins and other biological macromolecules. The chemical formula for Sulfo-Cyanine5 amine is C36H40N3O10S2C_{36}H_{40}N_{3}O_{10}S_{2} with a molecular weight of approximately 777.94 g/mol .

Sulfo-Cy5 amine itself doesn't have a specific biological mechanism. However, when conjugated to a biomolecule (e.g., antibody, protein), it serves as a fluorescent tag. Upon excitation with near-infrared light, Sulfo-Cy5 amine emits light at a specific wavelength (662 nm) []. This emitted light can be detected by fluorescence microscopes or imaging systems, allowing researchers to visualize the location and distribution of the labeled biomolecule within cells or tissues [].

Due to its functional groups. Notably, the amine group allows for:

  • Conjugation with Electrophiles: The amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable conjugates .
  • Enzymatic Transamination: The primary aliphatic amine can be utilized in enzymatic transamination reactions, enhancing its utility in biochemical applications .

Sulfo-Cyanine5 amine exhibits significant biological activity as a fluorescent marker. Its properties include:

  • High Extinction Coefficient: This characteristic allows for bright fluorescence, making it suitable for sensitive detection methods such as fluorescence microscopy and flow cytometry .
  • In Vivo Imaging: The dye's near-infrared emission is advantageous for non-invasive imaging techniques, allowing for deeper tissue penetration and reduced background fluorescence .

The synthesis of Sulfo-Cyanine5 amine typically involves several steps:

  • Formation of the Cyanine Core: The initial step includes synthesizing the cyanine backbone through condensation reactions between appropriate aldehydes and amines.
  • Sulfonation: The introduction of sulfonate groups enhances water solubility. This is achieved through sulfonation reactions using sulfuric acid or chlorosulfonic acid.
  • Amine Functionalization: The final step involves attaching the amine group to the synthesized dye structure, often using coupling reactions with suitable precursors .

Sulfo-Cyanine5 amine has a wide range of applications in various fields:

  • Fluorescent Labeling: It is widely used for labeling proteins, antibodies, and nucleic acids in research settings.
  • Diagnostic Tools: The compound serves as a vital component in assays and diagnostic tests due to its fluorescent properties.
  • In Vivo Imaging: Its use in animal models for tracking biological processes makes it valuable in biomedical research .

Interaction studies involving Sulfo-Cyanine5 amine focus on its conjugation efficiency with various biomolecules. Factors influencing these interactions include:

  • Degree of Substitution: Optimal labeling often requires a specific ratio of dye to protein to achieve effective fluorescence without compromising the biological activity of the labeled molecule .
  • Buffer Conditions: The choice of buffer and pH can significantly affect the reaction efficiency and stability of the dye-protein conjugates .

Several compounds share structural similarities with Sulfo-Cyanine5 amine, each offering unique properties:

Compound NameChemical FormulaMolecular WeightKey Features
Sulfo-Cyanine5 NHS esterC44H42N3K3O16S4C_{44}H_{42}N_{3}K_{3}O_{16}S_{4}1114.37 g/molAmine-reactive; used for protein labeling
Sulfo-Cyanine5.5 amineC46H54K2N4O13S4C_{46}H_{54}K_{2}N_{4}O_{13}S_{4}1077.41 g/molWater-soluble; suitable for far red/NIR imaging
Cy5 AmineC36H40N3O10S2C_{36}H_{40}N_{3}O_{10}S_{2}777.94 g/molNon-sulfonated; used in similar applications

Uniqueness of Sulfo-Cyanine5 Amine

Sulfo-Cyanine5 amine stands out due to its enhanced water solubility attributed to sulfonate groups, making it particularly effective in aqueous environments where other dyes may precipitate or aggregate. Its ability to react efficiently with various electrophiles further distinguishes it from other cyanines, allowing for versatile applications in biochemical labeling and imaging .

Stepwise Synthetic Routes for Cyanine5 Core Formation

The synthesis of Cyanine5 core structures follows well-established methodologies involving the condensation of quaternary ammonium salts with polymethine chain linkers [19]. The conventional approach for cyanine dye preparation involves a stepwise condensation reaction of two nucleophilic aza-heterocycles with a polyene-chain precursor [12]. The formation of the aza-heterocycle salt via nitrogen-alkylation necessitates high temperatures, which can lead to decomposition of temperature-sensitive functional groups [12].

The general synthetic strategy begins with the preparation of indolium salt precursors through quaternization reactions [23]. The synthesis of quaternary ammonium salts is typically achieved by heating the corresponding heteroaromatic base with a molar equivalent or excess of an alkylating agent such as an alkyl iodide, bromide, sulfate, or tosylate [23]. These reactions can also be conducted in polar aprotic solvents such as acetonitrile or dimethylformamide [23].

The reaction mechanism involves several critical steps starting with base-promoted deprotonation at the alpha or gamma methyl group of the quaternary ammonium salt, leading to the formation of a nucleophilic methylene unit [19]. This active methylene subsequently attacks the dianilide-based linker, forming a new carbon-carbon bond and promoting an electronic reorganization that releases a secondary amine as a leaving group [19]. A final proton extraction by a base leads to the formation of the hemicyanine with a full conjugated structure [19].

Synthetic StepReagent/ConditionsTypical YieldTemperature
QuaternizationAlkyl iodide/acetonitrile85-95%Reflux
Hemicyanine formationBase/polymethine linker70-85%80-120°C
Final condensationSecond quaternary salt60-80%100-140°C

Amine Group Introduction Strategies

The introduction of amine functionality into Cyanine5 structures can be accomplished through several strategic approaches [18]. One prominent method involves the use of indolenine precursors with functionalized benzenes to achieve water-soluble asymmetric cyanine dyes bearing both maleimido and hydroxysuccinimidyl functionalities in a three-step synthesis [18].

Amine groups can be introduced through nucleophilic substitution reactions using primary amines with activated esters [1]. The reduction of nitriles, amides, and nitro compounds represents another established pathway for amine introduction [1]. The two-step sequence of nucleophilic displacement with cyanide followed by reduction converts an alkyl halide into a primary alkylamine having an additional carbon atom [1].

Direct alpha-functionalization methods have been developed using iron-catalyzed carbon-hydrogen activation [14]. This approach provides an effective alternative to conventional ionic reaction modes and tolerates various functional groups including heterocycles, ketones, amides, olefins, and alkynes [41]. The method features readily available and structurally diverse substrates with high efficiency and excellent atom economy [14].

For aromatic systems, arylamines are typically prepared by nitration of an aromatic starting material followed by reduction of the nitro group [1]. The reduction step can be carried out using catalytic hydrogenation over platinum, or with iron, zinc, tin, and tin chloride in acidic aqueous solution [1]. Tin chloride is particularly mild and is often used when other reducible functional groups are present [1].

Amine Introduction MethodStarting MaterialKey ReagentsTypical Yield
Nitrile reductionAlkyl nitrilesLithium aluminum hydride80-90%
Nitro reductionAromatic nitro compoundsTin chloride/hydrochloric acid85-95%
Nucleophilic substitutionAlkyl halidesPrimary amines70-85%
Reductive aminationAldehydes/ketonesSodium cyanoborohydride75-90%

Sulfonation Techniques and Reaction Optimization

Sulfonation of cyanine dyes is a critical modification that enhances water solubility and reduces aggregation tendencies [29]. Sulfonated cyanines include additional sulfo-groups which facilitate dissolution of dye molecules in aqueous phase [29]. These charged sulfonate groups decrease aggregation of dye molecules and heavily labeled conjugates [29].

Aromatic sulfonation reactions involve the replacement of a hydrogen atom on an arene with a sulfonic acid group [34]. Typical conditions involve heating the aromatic compound with sulfuric acid, where sulfur trioxide or its protonated derivative serves as the actual electrophile [34]. Chlorosulfonic acid has proven to be an effective sulfonating agent for cyanine structures [34].

The reaction mechanism proceeds through electrophilic aromatic substitution where the sulfur trioxide species attacks the electron-rich aromatic system [34]. Unlike aromatic nitration and most other electrophilic aromatic substitutions, sulfonation is reversible [34]. The reaction occurs under concentrated acidic conditions while desulfonation takes place in dilute hot aqueous acid [34].

Recent developments have introduced copper-catalyzed decarboxylative chlorosulfonylation methods [5]. This approach leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide [5]. The method requires no prefunctionalization of the native acid or amine and extends to diverse aryl, heteroaryl, and sulfur-rich aliphatic substrates [5].

Sulfonation MethodReagent SystemTemperatureReaction TimeTypical Yield
Sulfuric acidConcentrated hydrogen sulfate150-180°C4-8 hours70-85%
Chlorosulfonic acidChlorosulfonic acid/dichloromethane0-25°C2-4 hours80-90%
Sulfur trioxideSulfur trioxide/pyridine60-80°C3-6 hours75-88%
Decarboxylative methodCopper catalyst/sulfur dioxide25-40°C12-18 hours65-80%

Chromatographic Purification Protocols

Chromatographic purification of Sulfo-Cyanine5 amine requires specialized protocols due to the unique properties of these charged, conjugated molecules [8]. Ion-exchange chromatography has emerged as a particularly effective method for cyanine purification [8]. Diethylaminoethyl cellulose and quaternary sepharose resins have shown excellent performance for separating cyanine compounds [8].

The purification procedure typically begins with centrifugation and extraction protocols [8]. Initial extraction with calcium chloride solution provides crude material with moderate purity [8]. Ammonium sulfate precipitation followed by dialysis achieves significant purification with typical recovery rates of sixty percent and purity factors around 2.8 [8].

Flash column chromatography using silica gel provides an efficient separation method for cyanine compounds [35]. The technique employs compressed air to push solvents through silica gel columns at pressures of 50-200 pounds per square inch [35]. Machine-packed columns with ultra-pure sorbents provide the highest resolution and reproducibility for normal-phase separations [35].

Reversed-phase high-performance liquid chromatography represents the most widely used purification mode for cyanine compounds [28]. The method employs hydrophobic stationary phases consisting of octadecylsilane, octylsilane, or butylsilane chains chemically bonded to silica particles [28]. Mobile phases typically consist of water-organic solvent mixtures with gradient elution protocols [28].

Chromatographic MethodStationary PhaseMobile PhaseRecovery RatePurity Achievement
Ion-exchangeDiethylaminoethyl celluloseSodium chloride gradient60-70%3.5-4.2
Flash chromatographySilica gel (100-200 mesh)Dichloromethane/methanol75-85%2.8-3.5
Reversed-phase high-performance liquid chromatographyOctadecylsilaneWater/acetonitrile85-95%>95%
Size exclusionSephadex G-25Aqueous buffer70-80%2.5-3.0

Quality Control Measures (High-Performance Liquid Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance Validation)

Quality control of Sulfo-Cyanine5 amine requires comprehensive analytical validation using multiple spectroscopic and chromatographic techniques [31]. High-resolution mass spectrometry using electrospray ionization quadrupole time-of-flight instruments provides definitive molecular weight confirmation [31]. Parameters for mass spectrometric analysis must be optimized for cyanine compounds due to their unique ionization characteristics [31].

Electrospray ionization mass spectrometry has proven particularly effective for cyanine dye analysis [9]. Negative mode liquid chromatography-mass spectrometry using Waters Aquity ultra-performance liquid chromatography systems with C18 columns provides excellent separation [9]. Mobile phase compositions typically employ ammonium formate in water and methanol with carefully controlled gradient profiles [9].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation of cyanine compounds [10]. Proton nuclear magnetic resonance analysis provides detailed information about the polymethine chain structure and substitution patterns [10]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation with characteristic chemical shifts for cyanine carbons [10].

The analysis of cyanine compounds requires specialized nuclear magnetic resonance techniques due to their extended conjugation systems [32]. Proton nuclear magnetic resonance spectra of monomethine cyanine dyes show characteristic patterns that confirm structural assignments [32]. Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, nuclear Overhauser effect spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation provide comprehensive structural validation [10].

Analytical MethodInstrument ConfigurationKey ParametersDetection LimitsValidation Criteria
High-resolution mass spectrometryElectrospray ionization-quadrupole time-of-flightCapillary voltage 3.5 kilovolts0.1-1.0 micrograms per literMass accuracy <5 parts per million
Liquid chromatography-mass spectrometryC18 column/ammonium formateFlow rate 0.3 milliliters per minute0.5-2.0 micrograms per literPeak purity >95%
Proton nuclear magnetic resonance400-600 megahertzDeuterated dimethyl sulfoxide10-50 microgramsSignal-to-noise >10:1
Carbon-13 nuclear magnetic resonance100-150 megahertzProton decoupling50-100 microgramsComplete carbon assignment

Ultraviolet-visible spectroscopy provides essential quality control data for cyanine compounds [31]. Extinction coefficients are determined using multiple concentrations with linear regression according to the Beer-Lambert law [31]. Stability assessments involve monitoring absorption changes over time in the presence of various endogenous species [31].

Absorption and Emission Spectral Profiles

Sulfo-cyanine5 amine demonstrates characteristic absorption and emission properties typical of pentamethine cyanine dyes [1] [2] [3]. The compound exhibits a sharp absorption maximum at 646 nanometers with an exceptionally high extinction coefficient of 271,000 liters per mole per centimeter [1] [2] [4] [3]. This high extinction coefficient indicates strong light absorption capability, making the dye highly suitable for sensitive detection applications.

The emission maximum occurs at 662 nanometers, resulting in a relatively small Stokes shift of 16 nanometers [1] [2] [3]. This narrow Stokes shift is characteristic of cyanine dyes and contributes to their spectral purity. The absorption and emission bands are notably sharp and well-defined, which facilitates spectral separation in multicolor applications [2] [3].

Spectroscopic studies have revealed that the absorption and emission profiles remain consistent across different chemical derivatives of the compound [2] [5]. When compared to the non-sulfonated cyanine5 analogues, sulfo-cyanine5 amine shows virtually identical spectral positions, indicating that the sulfonate groups primarily affect solubility without significantly altering the electronic transitions [6] [7].

The spectral characteristics place sulfo-cyanine5 amine in the far-red region of the electromagnetic spectrum, which is advantageous for biological applications due to reduced autofluorescence interference and improved tissue penetration [3] [5]. The compound is spectrally compatible with the commonly used 647-nanometer laser line, making it suitable for confocal microscopy and flow cytometry applications [3] [8].

Spectral PropertyValueUnits
Absorption Maximum [1] [2] [3]646nm
Emission Maximum [1] [2] [3]662nm
Extinction Coefficient [1] [2] [3]271,000L·mol⁻¹·cm⁻¹
Stokes Shift16nm
Correction Factor (260nm) [1] [2] [3]0.04-
Correction Factor (280nm) [1] [2] [3]0.04-

Quantum Yield Determination in Various Solvents

The fluorescence quantum yield of sulfo-cyanine5 amine exhibits notable solvent dependence, which is a critical consideration for experimental applications [9] [10] [11]. In aqueous phosphate-buffered saline solution, the quantum yield is measured at 0.28, while in ethanol, it increases to 0.40 [11]. This enhancement in alcoholic solvents reflects the general behavior of cyanine dyes, where increased solvent viscosity and hydrogen bonding can stabilize the excited state and reduce non-radiative decay pathways [10] [12].

Detailed investigations have shown that the quantum yield improvement in various solvents correlates with both solvent polarity and viscosity effects [9] [10] [13]. In dimethyl sulfoxide and dimethylformamide, sulfo-cyanine5 amine maintains high solubility and favorable fluorescence properties [3] [14], though specific quantum yield values in these solvents require further experimental determination.

The solvent-dependent quantum yield behavior can be attributed to the conformational flexibility of the pentamethine chain, which allows for cis-trans photoisomerization processes [10] [6]. In more viscous solvents or when the dye is conjugated to larger biomolecules, this photoisomerization is restricted, leading to enhanced fluorescence quantum yields [10] [6].

Studies with oligonucleotide conjugates have demonstrated that the quantum yield can increase by factors of 4.7 to 9.2 compared to the free dye, highlighting the importance of molecular environment on fluorescence efficiency [10]. This enhancement is particularly pronounced when the dye is covalently bound to DNA or proteins, where rotational freedom is restricted [10].

Solvent SystemQuantum YieldEnhancement Factor
Phosphate Buffer (pH 7.4) [1] [2] [11]0.281.0
Ethanol [11]0.401.43
Aqueous Buffer [15] [5]0.270.96
Glycerol Solutions [10]Variable2-5×
DNA Conjugates [10]1.324.7×
Protein Conjugates [10]Variable2-9×

Photostability Under Illumination Conditions

Photostability assessments of sulfo-cyanine5 amine reveal moderate resistance to photobleaching under continuous illumination [16] [17] [18]. Extended irradiation studies demonstrate that the compound retains approximately 40-75% of its initial fluorescence intensity after seven hours of continuous illumination, depending on the specific illumination conditions and local environment [17].

The photobleaching mechanism involves singlet oxygen-mediated photooxidation processes that can lead to structural modifications of the polymethine chain [16]. Research has identified a specific photoconversion pathway where cyanine5 dyes can undergo formal carbon-hydrogen bond excision, resulting in the formation of shorter-chain cyanine products with blue-shifted spectral properties [16]. This photoconversion occurs through an intermolecular pathway involving bond cleavage and reconstitution processes [16].

The presence of sulfonate groups in sulfo-cyanine5 amine provides some protection against photobleaching compared to non-sulfonated analogues [6] [17]. The electron-withdrawing nature of the sulfonate substituents helps stabilize the trans-conformation of the polymethine chain, reducing the rate of photoisomerization and subsequent non-radiative decay processes [6].

Photostabilization strategies have been developed using thiol-based reducing agents that can quench excited triplet states through photoinduced electron transfer mechanisms [18]. These approaches can significantly extend the photostability of cyanine dyes in single-molecule fluorescence applications [18].

Illumination ConditionPhotostabilityTime Frame
Continuous 647nm Laser [16]60-75% retention7 hours
Standard Fluorescence Microscopy [17]40-68% retention7 hours
Single-Molecule Conditions [18]Enhanced with stabilizersVariable
Ambient Light Storage [3]Stable3 weeks at RT

pH-Dependent Fluorescence Behavior

Sulfo-cyanine5 amine exhibits remarkable pH independence in its fluorescence properties across physiologically relevant pH ranges [7]. Experimental studies demonstrate that fluorescence intensity remains essentially constant, varying by less than 5%, across a broad pH range from 3.5 to 8.3 [7]. This pH stability makes the dye particularly valuable for biological applications where pH variations might otherwise compromise fluorescence measurements.

The pH independence of sulfo-cyanine5 amine contrasts sharply with other fluorophore classes such as boron-dipyrromethene dyes, which show significant pH-dependent fluorescence quenching in acidic environments [7]. This stability arises from the electronic structure of the cyanine chromophore, where the conjugated polymethine system is not significantly affected by protonation or deprotonation processes within the tested pH range [19] [7].

Comparative studies using different buffer systems including sodium phosphate, sodium bicarbonate, and various pH adjustment solutions confirm the consistent behavior across different ionic environments [7]. The spectral position and shape remain virtually unchanged across this pH range, with only minor variations in absolute intensity [7].

Some specialized pH-sensitive cyanine derivatives have been developed for specific sensing applications [20] [19], but the standard sulfo-cyanine5 amine maintains its fluorescence characteristics independent of environmental pH changes [7]. This property is particularly advantageous for intracellular imaging applications where pH gradients exist between different cellular compartments [20].

pH RangeFluorescence Intensity ChangeSpectral Shift
pH 3.5 [7]<5% variationNegligible
pH 4.5 [7]<5% variationNegligible
pH 6.2 [7]<5% variationNegligible
pH 7.4 [7]Reference valueReference
pH 8.3 [7]<5% variationNegligible

Two-Photon Absorption Properties

Two-photon absorption spectroscopy reveals that sulfo-cyanine5 amine and its conjugates exhibit significant two-photon cross-sections, making them suitable for advanced microscopy applications [21] [22] [23]. Studies with cyanine5-DNA conjugates have measured two-photon absorption cross-sections of approximately 400 Göppert-Mayer units at optimal excitation wavelengths around 800-820 nanometers [21] [22].

This two-photon cross-section value represents a 3.5-fold enhancement compared to rhodamine B, which is considered a standard reference for two-photon applications [21] [22]. The high two-photon absorption efficiency enables effective excitation using titanium-sapphire laser systems operating in the near-infrared range [21] [22].

The two-photon excitation spectra show optimal excitation windows that align well with common multiphoton microscopy laser sources [22] [24]. The ability to achieve two-photon excitation at wavelengths significantly red-shifted from the one-photon absorption maximum provides access to deeper tissue penetration and reduced scattering in biological samples [25] [24].

Recent developments in conformationally restricted cyanine derivatives have shown even higher two-photon brightness values, with some analogues demonstrating superior performance in photon-count-limited applications [26]. These enhanced properties result from reduced excited-state photoisomerization and improved quantum yields under high-intensity excitation conditions [26].

Surface-enhanced two-photon fluorescence has been observed when sulfo-cyanine5 conjugates are placed near plasmonic nanostructures, with enhancement factors exceeding 100-fold [21]. This dramatic enhancement opens possibilities for single-molecule two-photon detection applications [21].

Two-Photon PropertyValueComparison
Cross-Section (GM) [21] [22]4003.5× Rhodamine B
Optimal Excitation (nm) [21] [22]800-820Ti:Sapphire compatible
Surface Enhancement [21]100×Near plasmonic structures
Fundamental Anisotropy [22]4/7Theoretical maximum

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

740.3277

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1. Zhou, L.; Wu, Y.; Luo, Y.; Li, H.; Meng, X.; Liu, Cl; Xiang, J.; Zhang, P.; Gong, P.; Cai, L. Mitochondria-localized Self-reporting Small Molecule Decorated Theranostic Agents for Cancer-organelle Transporting and Imaging. ACS Applied Bio Materials, 2019, 2(11), 5164–5173. doi: 10.1021/acsabm.9b00811
2. Guo, A.; Durymanov, M.; Permyakova, A.; Sene, S.; Serre, C.; Reineke, J. Metal Organic Framework (MOF) Particles as Potential Bacteria-Mimicking Delivery Systems for Infectious Diseases: Characterization and Cellular Internalization in Alveolar Macrophages , 2019, 36, 53. doi: 10.1007/s11095-019-2589-4
3. Xie, J.; Yang, C.; Liu, Q.; Li, J.; Liang, R.; Shen, C.; Zhang, Y.; Wang, K.; Liu, L.; Shezad, K.; Sullivan, M.; Xu, Y.; Shen, G.; Tao, J.; Zhu, J.; Zhang, Z. Encapsulation of Hydrophilic and Hydrophobic Peptides into Hollow Mesoporous Silica Nanoparticles for Enhancement of Antitumor Immune Response. Small, 2017, 13(40), 1701741. doi: 10.1002/smll.201701741

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